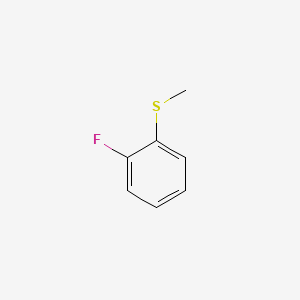

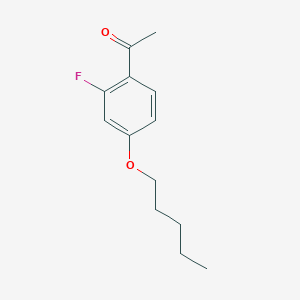

![molecular formula C12H15NO6S B1305526 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid CAS No. 300571-94-2](/img/structure/B1305526.png)

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The first paper describes the synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones from 1,2-cyclic sulfamidates by reacting tert-butoxycarbonyl (Boc)-protected sulfamidates with phthalic acid derivatives. This process involves protection and deprotection steps, followed by cyclization to yield the desired products. Although the target compound is not synthesized in this study, the methods used could potentially be adapted for the synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid, given that both involve sulfamidate chemistry .

Molecular Structure Analysis

The second paper provides details on the crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid. The crystal structure is monoclinic with specific lattice parameters and features strong hydrogen bonding and intermolecular weak interactions that contribute to the formation of a two-dimensional layer supramolecular structure. While this is not the exact compound of interest, the presence of a sulfonyl group and the importance of hydrogen bonding could be relevant when considering the molecular structure of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid. However, the synthesis paper implies that the compound could potentially undergo similar reactions to those described for the benzoxazocine derivatives, such as cyclization and protection/deprotection of functional groups. The crystal structure paper suggests that hydrogen bonding could play a significant role in the reactivity and interaction of the compound with other molecules.

Physical and Chemical Properties Analysis

The physical properties such as crystal size, wavelength of radiation used for crystallography, and diffractometer details are provided for the compound in the second paper . These details are specific to the compound studied and may not directly apply to 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid. However, they do highlight the importance of crystallography in determining the physical properties of such compounds. The chemical properties, such as the potential for hydrogen bonding and the formation of supramolecular structures, are also discussed, which could be relevant for understanding the behavior of the compound of interest in various environments.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c14-12(15)2-1-5-13-20(16,17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8,13H,1-2,5-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXXDRKDKYCRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389667 |

Source

|

| Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |

CAS RN |

300571-94-2 |

Source

|

| Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)